![molecular formula C22H23N3O4 B7477681 4-(1,3-dioxoisoindol-2-yl)-N-methyl-N-[2-(4-methylanilino)-2-oxoethyl]butanamide](/img/structure/B7477681.png)
4-(1,3-dioxoisoindol-2-yl)-N-methyl-N-[2-(4-methylanilino)-2-oxoethyl]butanamide
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Overview
Description
4-(1,3-dioxoisoindol-2-yl)-N-methyl-N-[2-(4-methylanilino)-2-oxoethyl]butanamide, also known as MI-2, is a small molecule inhibitor that has gained significant attention in the field of cancer research. MI-2 is a potent inhibitor of the MDM2-p53 interaction, which is a critical pathway for tumor suppression.
Mechanism of Action
4-(1,3-dioxoisoindol-2-yl)-N-methyl-N-[2-(4-methylanilino)-2-oxoethyl]butanamide binds to the hydrophobic pocket of MDM2, which is responsible for the interaction with p53. This binding prevents the MDM2-p53 interaction, leading to the stabilization and activation of p53. Activated p53 induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have a selective effect on cancer cells, sparing normal cells. This compound has been shown to induce apoptosis in cancer cells by activating the p53 pathway. Additionally, this compound has been found to sensitize cancer cells to chemotherapy and radiation therapy.
Advantages and Limitations for Lab Experiments
4-(1,3-dioxoisoindol-2-yl)-N-methyl-N-[2-(4-methylanilino)-2-oxoethyl]butanamide has several advantages for lab experiments. It is a potent inhibitor of the MDM2-p53 interaction and has been extensively studied for its potential use in cancer therapy. However, this compound has some limitations. It is a small molecule inhibitor, which can limit its effectiveness in certain cancers. Additionally, this compound has not been studied extensively in clinical trials, and its safety and efficacy in humans are not well-established.
Future Directions
There are several future directions for research on 4-(1,3-dioxoisoindol-2-yl)-N-methyl-N-[2-(4-methylanilino)-2-oxoethyl]butanamide. One area of research is the development of more potent and selective inhibitors of the MDM2-p53 interaction. Another area of research is the investigation of the potential use of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, the safety and efficacy of this compound in clinical trials need to be further investigated.
Synthesis Methods
The synthesis method of 4-(1,3-dioxoisoindol-2-yl)-N-methyl-N-[2-(4-methylanilino)-2-oxoethyl]butanamide involves a multi-step process that begins with the synthesis of 2-(4-methylanilino)-2-oxoacetic acid ethyl ester. This compound is then reacted with 3-(bromomethyl)benzoic acid to produce 2-(4-methylanilino)-2-oxoethyl 3-(bromomethyl)benzoate. The final step involves the reaction of 2-(4-methylanilino)-2-oxoethyl 3-(bromomethyl)benzoate with 4-(1,3-dioxoisoindol-2-yl)-N-methylbutanamide to produce this compound.
Scientific Research Applications
4-(1,3-dioxoisoindol-2-yl)-N-methyl-N-[2-(4-methylanilino)-2-oxoethyl]butanamide has been extensively studied for its potential use in cancer therapy. The inhibition of the MDM2-p53 interaction by this compound leads to the stabilization and activation of p53, which is a critical tumor suppressor protein. This compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, this compound has been found to sensitize cancer cells to chemotherapy and radiation therapy.
properties
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-methyl-N-[2-(4-methylanilino)-2-oxoethyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-15-9-11-16(12-10-15)23-19(26)14-24(2)20(27)8-5-13-25-21(28)17-6-3-4-7-18(17)22(25)29/h3-4,6-7,9-12H,5,8,13-14H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXKFDYYVJFLOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN(C)C(=O)CCCN2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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